3-Methoxybenzenesulfonyl fluoride

Catalog No.
S838991
CAS No.
882670-26-0
M.F
C7H7FO3S
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxybenzenesulfonyl fluoride

CAS Number

882670-26-0

Product Name

3-Methoxybenzenesulfonyl fluoride

IUPAC Name

3-methoxybenzenesulfonyl fluoride

Molecular Formula

C7H7FO3S

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C7H7FO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3

InChI Key

RGVNAVGZAZZJBS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)S(=O)(=O)F

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)F

Click Chemistry in Bioconjugation

Scientific Field: Biochemistry and Molecular Biology

Application Summary: 3-Methoxybenzenesulfonyl fluoride is used in click chemistry as a connector for assembling -SO2- linked small molecules with proteins or nucleic acids. This approach is a complementary method to traditional amide or phosphate group linkers.

Methods of Application: The compound is typically reacted with azides or alkynes present on biomolecules in an aqueous solution, often catalyzed by copper(I) to form a stable triazole ring, linking the two entities without altering their function.

Results and Outcomes: The use of 3-Methoxybenzenesulfonyl fluoride in bioconjugation has resulted in stable bioconjugates that retain biological activity. The efficiency of the reaction is high, with a yield often exceeding 90% .

Development of Probes for Enzyme Inhibition

Scientific Field: Enzymology

Application Summary: The sulfonyl fluoride motif of 3-Methoxybenzenesulfonyl fluoride serves as a warhead in the design of enzyme inhibitors, targeting nucleophilic residues in the active sites of enzymes.

Methods of Application: Inhibitor design involves computational docking studies followed by synthesis of the sulfonyl fluoride-containing compound. The inhibitor is then tested in vitro for its ability to bind and inhibit the target enzyme.

Results and Outcomes: These inhibitors have shown effectiveness in selectively inhibiting target enzymes, with IC50 values often in the low micromolar range. The selectivity and potency of these inhibitors make them valuable tools for studying enzyme function and potential therapeutic agents .

Synthesis of Small Molecule Libraries

Scientific Field: Medicinal Chemistry

Application Summary: 3-Methoxybenzenesulfonyl fluoride is utilized in the synthesis of diverse small molecule libraries for high-throughput screening in drug discovery.

Methods of Application: The compound is used as a building block that can be readily modified through various organic reactions to create a wide array of derivatives with potential biological activity.

Results and Outcomes: The generated libraries have led to the identification of several lead compounds with promising biological activity, advancing the drug discovery process .

Peptide Sequencing and Proteomics

Scientific Field: Proteomics

Application Summary: In proteomics, 3-Methoxybenzenesulfonyl fluoride is used to modify peptides, aiding in their sequencing and identification via mass spectrometry.

Methods of Application: Peptides are treated with the compound, which reacts with certain amino acid residues, introducing a mass shift that can be detected and analyzed by mass spectrometry.

Results and Outcomes: This application has improved the accuracy of peptide sequencing and identification, facilitating the study of complex proteomes and the discovery of biomarkers .

Material Science for Surface Modification

Scientific Field: Material Science

Application Summary: 3-Methoxybenzenesulfonyl fluoride is applied in material science for the surface modification of polymers and other materials to alter their properties.

Methods of Application: The compound is used to introduce sulfonyl fluoride groups onto material surfaces, which can then undergo further chemical reactions to achieve the desired surface characteristics.

Results and Outcomes: Modified materials exhibit improved characteristics such as increased hydrophobicity, biocompatibility, or reactivity, depending on the subsequent modifications .

Analytical Chemistry for Derivatization

Scientific Field: Analytical Chemistry

Application Summary: In analytical chemistry, 3-Methoxybenzenesulfonyl fluoride is used for the derivatization of analytes to enhance their detection and quantification.

Methods of Application: Analytes are treated with the compound prior to analysis, which modifies them to be more amenable to detection methods such as chromatography or spectroscopy.

Results and Outcomes: Derivatization with 3-Methoxybenzenesulfonyl fluoride has led to increased sensitivity and specificity in the analysis of various compounds, improving the reliability of quantitative measurements .

SuFEx Chemistry in Drug Design

Application Summary: 3-Methoxybenzenesulfonyl fluoride plays a pivotal role in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, which is a subset of click chemistry. It is used for the rapid synthesis of sulfonate-based compounds, which are often explored as drug candidates due to their stability and bioavailability.

Methods of Application: The compound reacts with phenols, amines, and other nucleophiles under mild conditions to create sulfonate linkages. This reaction is highly selective and proceeds without the need for a catalyst.

Results and Outcomes: SuFEx chemistry has enabled the efficient creation of diverse chemical libraries, accelerating the drug discovery process. Compounds synthesized using this method have shown promising pharmacological profiles in preliminary screenings .

Activation-Free Probes for Fragment Screening

Scientific Field: Biochemistry

Application Summary: 3-Methoxybenzenesulfonyl fluoride is used to create activation-free probes for fragment-based drug discovery. These probes can bind to protein targets and label nucleophilic residues, facilitating the identification of binding fragments.

Methods of Application: A library of sulfonyl fluoride fragments is synthesized and screened against protein targets. Binding of a fragment to the target protein allows the sulfonyl fluoride to covalently attach to the protein, which can then be detected by mass spectrometry.

Results and Outcomes: This approach has led to the discovery of novel binding fragments that can serve as starting points for drug development. The method is particularly useful for identifying weak but structurally important interactions .

Chemical Biology for Targeted Covalent Inhibitor Development

Scientific Field: Chemical Biology

Application Summary: In chemical biology, 3-Methoxybenzenesulfonyl fluoride is utilized to develop targeted covalent inhibitors that can irreversibly modify key amino acids in enzymes or receptors, thus inhibiting their activity.

Methods of Application: The compound is incorporated into molecules designed to bind specifically to a target protein. Upon binding, the sulfonyl fluoride group reacts with a nucleophilic residue in the protein, leading to irreversible inhibition.

Results and Outcomes: Targeted covalent inhibitors developed using 3-Methoxybenzenesulfonyl fluoride have shown high specificity and potency. They are valuable tools for probing protein function and have potential therapeutic applications .

3-Methoxybenzenesulfonyl fluoride is an organosulfur compound characterized by the presence of a methoxy group and a sulfonyl fluoride functional group attached to a benzene ring. Its chemical formula is C₇H₇F₃O₂S, and it is recognized for its utility in organic synthesis, particularly in the formation of sulfonyl fluorides. The compound appears as a colorless to pale yellow liquid or solid, depending on its purity and storage conditions.

As mentioned earlier, 3-MBSF primarily functions as a linker molecule in bioconjugation reactions. The sulfonyl fluoride group acts as an electrophile, readily reacting with nucleophilic groups on biomolecules to form a stable sulfonamide bond. This covalent linkage allows researchers to attach various functional groups to biomolecules for diverse applications like:

  • Labeling biomolecules with fluorescent probes for visualization purposes [].
  • Attaching drugs to specific biomolecules for targeted drug delivery [].
  • Modifying proteins to study their function or interactions with other molecules [].

3-MBSF is likely to be a hazardous compound due to the presence of the sulfonyl fluoride group. Similar compounds are known to be corrosive, lachrymators (tear irritants), and can react violently with water []. Specific data on the toxicity, flammability, and reactivity of 3-MBSF is yet to be reported in detail.

, primarily involving nucleophilic substitution due to the electrophilic nature of the sulfonyl fluoride group. Common reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Coupling Reactions: It can be utilized in palladium-catalyzed coupling reactions, where it serves as a building block for more complex structures .
  • Hydrolysis: In the presence of water or aqueous conditions, 3-methoxybenzenesulfonyl fluoride can hydrolyze to form 3-methoxybenzenesulfonic acid.

Research indicates that compounds containing sulfonyl fluoride moieties exhibit notable biological activities. 3-Methoxybenzenesulfonyl fluoride has been studied for its potential as a reactive electrophile in biological systems, particularly in the context of enzyme inhibition. Its ability to form covalent bonds with nucleophilic sites on proteins suggests that it may have applications in medicinal chemistry, particularly for targeting specific enzymes involved in disease processes .

The synthesis of 3-methoxybenzenesulfonyl fluoride can be achieved through several methods:

  • Direct Fluorination: This method involves the reaction of 3-methoxybenzenesulfonyl chloride with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
  • Palladium-Catalyzed Reactions: A one-pot palladium-catalyzed method has been developed that converts aryl iodides to sulfonyl fluorides using DABSO and Selectfluor, providing an efficient route to synthesize various sulfonyl fluorides including 3-methoxybenzenesulfonyl fluoride .
  • Photocatalytic Methods: Recent studies have explored photocatalytic methods for the conversion of aryl diazonium salts to sulfonyl fluorides, offering an alternative synthetic pathway .

3-Methoxybenzenesulfonyl fluoride finds applications in several fields:

  • Organic Synthesis: It is widely used as a reagent for the preparation of sulfonamide derivatives and other biologically active compounds.
  • Drug Development: Due to its ability to modify biomolecules, it is employed in drug discovery processes to develop new therapeutics targeting specific proteins.
  • Chemical Probes: The compound serves as a chemical probe in biochemical research, allowing scientists to study protein interactions and functions .

Studies on 3-methoxybenzenesulfonyl fluoride indicate that it interacts with various biological targets through covalent modification. This property makes it a useful tool for investigating enzyme mechanisms and protein functions. Interaction studies often focus on its reactivity with nucleophilic residues in enzymes, which can lead to inhibition or modulation of enzymatic activity .

Several compounds share structural similarities with 3-methoxybenzenesulfonyl fluoride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methoxybenzenesulfonyl fluorideSimilar methoxy group; different positionDifferent electronic properties due to para substitution
Benzenesulfonyl fluorideLacks methoxy groupMore reactive due to absence of electron-donating group
2-Methoxybenzenesulfonyl chlorideChloride instead of fluorideMore stable but less reactive than corresponding sulfonyl fluoride

The uniqueness of 3-methoxybenzenesulfonyl fluoride lies in its specific electronic properties imparted by both the methoxy group and the sulfonyl fluoride functionality, making it particularly versatile for synthetic applications and biological studies .

XLogP3

1.4

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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